(S)-2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone
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Overview
Description
(S)-2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone is a chiral compound featuring a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone typically involves the formation of the piperidine ring followed by the introduction of the amino and ethanone groups. Common synthetic routes include:
Reductive Amination: This method involves the reaction of a ketone with an amine in the presence of a reducing agent.
Mannich Reaction: This involves the condensation of formaldehyde, an amine, and a ketone to form the piperidine ring.
Industrial Production Methods
Industrial production often employs catalytic hydrogenation and other scalable methods to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(S)-2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure.
Amino Ketones: Compounds such as bupropion and cathinone have similar functional groups.
Uniqueness
(S)-2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone is unique due to its specific chiral configuration and the combination of functional groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(S)-2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone, also known by its CAS number 1354026-29-1, is a compound with a complex structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H25N3O
- Molecular Weight : 227.35 g/mol
- CAS Number : 1354026-29-1
The compound exhibits its biological effects primarily through interactions with various neurotransmitter systems and potential inhibition of specific enzymes. Its structural features suggest that it may act as an agonist or antagonist at certain receptor sites, particularly those involved in the central nervous system (CNS).
Pharmacological Effects
- CNS Activity : The compound has shown promise in modulating neurotransmitter activity, which may contribute to its potential use in treating neurological disorders.
- Anticancer Properties : Research indicates that this compound may possess anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells. A study indicated that it exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in certain assays .
- Inhibition of Enzymatic Activity : Preliminary studies have suggested that this compound may inhibit specific enzymes related to disease processes, although further research is necessary to elucidate these pathways.
Case Study 1: Anticancer Activity
A recent study evaluated the efficacy of this compound in vitro against various cancer cell lines. The results demonstrated significant cytotoxic effects, with an EC50 value indicating potent activity against targeted cells. This suggests its potential as a lead compound for further development in cancer therapy .
Case Study 2: CNS Effects
In a pharmacokinetic study involving animal models, the compound was administered via different routes to assess its bioavailability and CNS penetration. The findings indicated favorable pharmacokinetic properties, suggesting effective absorption and distribution within the CNS .
Data Tables
Property | Value |
---|---|
Molecular Formula | C12H25N3O |
Molecular Weight | 227.35 g/mol |
CAS Number | 1354026-29-1 |
EC50 (FaDu Cells) | < x nM (specific data needed) |
Pharmacokinetic Profile
Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·mL·h) |
---|---|---|---|---|
Oral | 10 | 33 | 0.5 | 5700 |
Intraperitoneal | 10 | 830 | 0.25 | 66,000 |
Properties
IUPAC Name |
2-amino-1-[(3S)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-9(2)13(3)10-5-4-6-14(8-10)11(15)7-12/h9-10H,4-8,12H2,1-3H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGSTDXFAATHGU-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCCN(C1)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)[C@H]1CCCN(C1)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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